trans-1,3-Diphenyl-2-propen-1-ol
Overview
Description
“trans-1,3-Diphenyl-2-propen-1-ol” is an allylic alcohol . It has been reported to exhibit significant in vivo anti-inflammatory activity .
Synthesis Analysis
The synthesis of “this compound” involves the Grignard reaction of aldehyde and oxidation reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C15H14O . The InChI string isInChI=1S/C15H14O/c16-15 (14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+
. Chemical Reactions Analysis
Allylic amination of “this compound” can be catalyzed by water-soluble calix resorcinarene sulfonic acid .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 210.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 20.2 Ų .Scientific Research Applications
High Solid-State Luminescence Efficiency
- Cross-Dipole Stacking in Crystals: Adding two substituent phenyl groups on distyrylbenzene leads to the cross stacking of 2,5-diphenyl-1,4-distyrylbenzene in crystalline state. This structure achieves high solid-state emission intensity, similar to single molecules, enabling the development of organic light-emitting diodes (OLEDs) with impressive performance. The study highlights the potential of trans-DPDSB in light-emitting applications and spontaneous emission enhancement in needlelike crystals (Xie et al., 2005).
Structural Analysis and Molecular Conformation
- X-Ray Structural Analysis: The structures of two isomers of 1,3-diphenyl-2-(phenylazo)propene were determined by X-ray crystallography, highlighting slight differences in molecular conformation and crystal packing. This provides insights into the structural aspects of similar compounds (Serantoni et al., 1971).
Asymmetric Synthesis and Catalysis
- Asymmetric Grignard Cross-Coupling Reaction: The study demonstrated the use of trans-1,3-diphenyl-2-propen-1-ol derivatives in asymmetric synthesis, specifically in the Grignard cross-coupling reaction, which yields products with significant chemical and optical yields. This highlights the compound's utility in stereo-selective synthesis processes (Kreuzfeld et al., 1987).
Photoreactivity and Polymerization
- Photoinduced Reactivity: The reactivity of derivatives upon photolysis was studied, demonstrating that radical polymerizations can only be achieved with an efficient hydrogen donor present. This shows the potential of this compound derivatives in initiating two-photon-induced radical polymerizations, with implications for materials science (Rosspeintner et al., 2009).
Material Science and Organic Electronics
- New Crosslinkable Cyclic Aryl Ether Ketones: Oligomers containing the trans-1,2-diphenylcyclopropane moiety, synthesized from derivatives of this compound, were shown to readily undergo melt polymerization. This research contributes to the development of crosslinked polymers with potential applications in advanced materials and organic electronics (Gao & Hay, 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 | |
Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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